4-Chloro-5-methyl-1H-indole
Overview
Description
4-Chloro-5-methyl-1H-indole is a chemical compound with the molecular weight of 165.62 . It is a white to light-yellow powder or crystals . The IUPAC name for this compound is 4-chloro-5-methyl-1H-indole .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .
Molecular Structure Analysis
The InChI code for 4-Chloro-5-methyl-1H-indole is 1S/C9H8ClN/c1-6-2-3-8-7 (9 (6)10)4-5-11-8/h2-5,11H,1H3 . This indicates the presence of a chlorine atom at the 4th position and a methyl group at the 5th position on the indole ring.
Physical And Chemical Properties Analysis
4-Chloro-5-methyl-1H-indole is a white to light-yellow powder or crystals . It has a molecular weight of 165.62 .
Scientific Research Applications
Synthesis and Biological Properties
- The indole nucleus, which includes 4-Chloro-5-methyl-1H-indole, is integral to many natural and synthetic molecules with significant biological activities. These molecules exhibit diverse biological properties, such as anti-tumor and anti-inflammatory activities, often related to DNA and protein interactions. The synthesis of compounds like 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide has been achieved, showcasing the versatility of the indole structure in medicinal chemistry (Geetha et al., 2019).
Nucleophilic Reactivities
- Indole compounds, including variants of 4-Chloro-5-methyl-1H-indole, have been studied for their nucleophilic reactivities. Understanding these reactivities is crucial for developing new synthetic methods and potentially discovering novel reactivity patterns or biological interactions (Lakhdar et al., 2006).
Role in Drug Synthesis
- Derivatives of 4-Chloro-5-methyl-1H-indole have been utilized in the synthesis of significant pharmaceuticals. For example, its role in the synthesis of efavirenz, an anti-HIV/AIDS drug, highlights its importance in the pharmaceutical industry (Gazvoda et al., 2018).
Molecular Docking Studies
- Molecular docking studies involving 4-Chloro-5-methyl-1H-indole derivatives, like 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, have been conducted. These studies predict binding interactions with target proteins, crucial for drug design and understanding molecular interactions in biological systems (Reddy et al., 2022).
Antitumor Activity
- Compounds synthesized from 4-Chloro-5-methyl-1H-indole have demonstrated potential antitumor activities. This suggests their applicability in developing new classes of antineoplastic agents, which could lead to advancements in cancer treatment (Nguyen et al., 1990).
Spectroscopic Analysis
- Spectroscopic studies of indoles, including 4-Chloro-5-methyl-1H-indole, provide insights into their electronic properties. Understanding these properties can be beneficial for material science and analytical chemistry applications (Rao et al., 1989).
Microbial Degradation
- Research on microbial degradation of indole derivatives, including 4-Chloro-5-methyl-1H-indole, focuses on environmental impacts and biodegradation pathways. This is significant for environmental science, particularly in the context of pollution and waste management (Arora et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-chloro-5-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHWNOJOJCOGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310115 | |
Record name | 4-Chloro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-1H-indole | |
CAS RN |
162100-43-8 | |
Record name | 4-Chloro-5-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162100-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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